4-Chloro-2-fluoro-3-methoxybenzaldehyde physical properties
4-Chloro-2-fluoro-3-methoxybenzaldehyde physical properties
Technical Whitepaper: Physicochemical Profile of 4-Chloro-2-fluoro-3-methoxybenzaldehyde
Executive Summary
4-Chloro-2-fluoro-3-methoxybenzaldehyde (CAS 1002344-97-9) is a highly specialized tri-substituted aromatic aldehyde serving as a critical intermediate in the synthesis of advanced pharmaceutical ingredients (APIs).[1][2][3] Its unique substitution pattern—featuring a reactive aldehyde handle, a metabolically stable fluorine atom, and a chloro-group amenable to cross-coupling—makes it a high-value scaffold for medicinal chemistry campaigns, particularly in the development of kinase inhibitors and GPCR ligands.
This guide provides a comprehensive technical analysis of its physicochemical properties, handling protocols, and synthetic utility, designed to support researchers in optimizing their experimental workflows.
Identity & Molecular Characterization
Precise identification is paramount when working with multi-substituted benzene derivatives to avoid regioisomeric confusion.
| Parameter | Data |
| IUPAC Name | 4-Chloro-2-fluoro-3-methoxybenzaldehyde |
| CAS Registry Number | 1002344-97-9 |
| Molecular Formula | C₈H₆ClFO₂ |
| Molecular Weight | 188.58 g/mol |
| SMILES | COc1c(Cl)ccc(C=O)c1F |
| InChIKey | LFDRRVSSSZUDJD-UHFFFAOYSA-N |
| MDL Number | MFCD19687172 |
Structural Analysis Diagram
The following diagram illustrates the functional connectivity and electronic environment of the molecule, highlighting the orthogonal reactivity sites.
Caption: Functional group analysis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde showing orthogonal reactivity sites for divergent synthesis.
Physicochemical Properties
The physical state and solubility profile of 4-Chloro-2-fluoro-3-methoxybenzaldehyde dictate the optimal conditions for storage and reaction solvent selection.
| Property | Value / Observation | Technical Insight |
| Physical State | Solid (Crystalline Powder) | Typically isolated as a white to off-white solid. Handling requires standard powder safety protocols.[2][3] |
| Melting Point | Undetermined (Experimental) | While specific experimental data is sparse in public registries, structural analogs (e.g., 2-fluoro-3-methoxybenzaldehyde, MP 47-51°C) suggest a likely melting range of 55–75°C due to the added chloro-substituent increasing lattice energy. |
| Boiling Point | ~280°C (Predicted) | High boiling point necessitates vacuum distillation if purification by distillation is attempted, though recrystallization is preferred. |
| Density | 1.35 ± 0.1 g/cm³ (Predicted) | Higher density than unsubstituted benzaldehyde due to halogenation. |
| LogP | 2.1 – 2.5 (Estimated) | Moderate lipophilicity; indicates good membrane permeability potential for derived drugs. |
| Solubility | DMSO, DMF, DCM, Methanol | Insoluble in water. For biological assays, prepare stock solutions in DMSO. |
| pKa | N/A (Non-ionizable) | The molecule remains neutral in physiological pH, simplifying extraction protocols (extract into organic phase from neutral aqueous media). |
Spectral & Analytical Fingerprint
Validating the identity of CAS 1002344-97-9 requires careful interpretation of NMR data, particularly distinguishing it from its isomers (e.g., the 6-chloro isomer).
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~10.2 ppm (1H, s/d): Aldehyde proton. May show small coupling to the ortho-fluorine (
Hz). -
δ ~7.5 - 7.8 ppm (2H, m): Aromatic protons at C5 and C6. The signal splitting will be complex (doublet of doublets) due to coupling between H5-H6 (
Hz) and H-F coupling. -
δ ~4.0 ppm (3H, s): Methoxy group protons. This singlet is a diagnostic baseline.
-
-
¹⁹F NMR:
-
Single peak expected around -120 to -130 ppm , characteristic of an ortho-substituted fluoroarene.
-
Infrared Spectroscopy (IR)
-
C=O Stretch: Strong absorption at 1680–1700 cm⁻¹ .
-
C-F Stretch: distinct band in the 1000–1400 cm⁻¹ fingerprint region.
Synthetic Utility & Workflow
The primary value of this compound lies in its ability to undergo orthogonal functionalization . The aldehyde allows for carbon chain extension, while the aryl chloride facilitates catalytic cross-coupling.
Key Reaction Pathways:
-
Suzuki-Miyaura Coupling: The C4-Chlorine bond is activated for palladium-catalyzed coupling with boronic acids, allowing the construction of biaryl systems.
-
Reductive Amination: The C1-Aldehyde condenses with amines to form imines, which are reduced to secondary amines—a ubiquitous motif in kinase inhibitors.
Experimental Workflow Diagram
Caption: Typical divergent synthesis workflow utilizing the aldehyde and chloro- functionalities sequentially.
Handling, Stability & Safety
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.
-
Safety Profile:
-
GHS Classification: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
-
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 269468, 4-Chloro-2-fluoro-3-methoxybenzaldehyde. Retrieved from [Link]
-
Accela ChemBio. (2023).[1][4][2][3][5] Safety Data Sheet (SDS) - CAS 1002344-97-9.[1][4] Retrieved from [Link][2][3]
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- 4. 1323966-37-5,3,5-Difluoro-2-methylbenzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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